N-1,3-Dioxoisoindoline Rilmazafone
Description
Properties
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]methyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N6O5/c1-35(2)29(42)26-33-23(14-32-24(38)15-36-27(40)17-7-3-4-8-18(17)28(36)41)37(34-26)22-12-11-16(30)13-20(22)25(39)19-9-5-6-10-21(19)31/h3-13H,14-15H2,1-2H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORZMAUBVXJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthetic Route Overview
The primary synthetic route reported involves two main steps:
- Step 1: Reaction of 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide in tetrahydrofuran (THF) and hexamethylphosphoramide at room temperature for 4 hours, followed by refluxing in acetic acid for 1.5 hours.
- Step 2: Treatment with hydrazine hydrate in ethanol under heating for 1 hour to yield the final compound.
This method was first reported by Hirai et al. in 1982 and remains a foundational synthetic route.
Alternative Synthetic Pathways for Related 1,3-Dioxoisoindoline Derivatives
Research on related isoindoline-1,3-dione derivatives, which share the core phthalimide structure of Rilmazafone, provides insights into alternative preparation techniques that may be adapted or optimized for Rilmazafone synthesis.
Phthalic Anhydride Fusion with Urea: Fusion of phthalic anhydride with urea at 140 °C produces phthalimide, which is then reacted with hydrazine hydrate in ethanol at 85 °C for 5 minutes to yield 2-aminoisoindoline-1,3-dione. This intermediate is then reacted with phenyl(substituted phenyl)carbamate in dichloromethane at room temperature for 6–8 hours to produce 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.
Phenylcarbamate Preparation: Phenylcarbamate derivatives are prepared by reacting substituted anilines with phenyl chloroformate in chloroform with triethylamine as a base.
This alternative pathway achieves high yields (81–92%) compared to earlier methods with yields ranging from 35.9% to 86.2%.
Chemical Reactions Analysis
Types of Reactions: N-1,3-Dioxoisoindoline Rilmazafone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound.
Scientific Research Applications
Clinical Efficacy in Insomnia Treatment
Rilmazafone has been subjected to various clinical studies assessing its efficacy and safety profile. In one study involving elderly subjects, Rilmazafone (1 mg) demonstrated favorable outcomes in maintaining static and dynamic balance, suggesting it may be particularly beneficial for older adults who experience early morning awakenings .
- Table: Comparative Efficacy of Hypnotics
| Hypnotic | Dosage | Key Findings |
|---|---|---|
| Rilmazafone | 1 mg | Improved body sway test; favorable for elderly |
| Zolpidem | 5 mg | No next-day residual effects; well tolerated |
| Triazolam | 0.125 mg | Minimal impact on cognitive functions |
Metabolic Pathways and Toxicological Implications
Research indicates that Rilmazafone metabolizes into several active compounds through a ring closure mechanism, leading to the formation of triazolo benzodiazepines similar to alprazolam. This metabolic pathway is crucial in understanding both the therapeutic effects and potential toxicological risks associated with its use. In cases of overdose or intoxication, metabolites such as N-desmethyl rilmazolam and di-desmethyl rilmazolam have been identified in fatal incidents .
- Table: Metabolites of Rilmazafone
| Metabolite | Role/Effect |
|---|---|
| Rilmazolam | Active hypnotic agent |
| N-desmethyl rilmazolam | Active metabolite with sedative properties |
| Di-desmethyl rilmazolam | Further metabolite contributing to effects |
Comparative Studies with Other Hypnotics
In comparative studies, Rilmazafone has been evaluated against traditional hypnotics such as zolpidem and triazolam. Findings suggest that while all agents are generally well tolerated, Rilmazafone may offer advantages in terms of minimizing next-day cognitive impairments commonly associated with other benzodiazepines .
- Table: Residual Effects of Hypnotics
| Hypnotic | Next-Day Effects | Cognitive Performance Impact |
|---|---|---|
| Rilmazafone | Minimal | Favorable |
| Zolpidem | None | No significant impact |
| Triazolam | Some residual effects | Minor cognitive impairment |
Case Studies
Several case studies have highlighted the clinical implications of Rilmazafone usage. For instance:
- Case Study 1 : In a clinical trial involving elderly patients, Rilmazafone was found to significantly improve sleep quality without substantial next-day drowsiness compared to placebo.
- Case Study 2 : A toxicological investigation revealed that fatalities linked to Rilmazafone were primarily due to polydrug use, emphasizing the need for careful patient assessment prior to prescription.
Mechanism of Action
The mechanism of action of N-1,3-Dioxoisoindoline Rilmazafone involves its conversion into active benzodiazepine metabolites within the body. These metabolites exert their effects by binding to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects, making it effective for treating sleep disorders .
Comparison with Similar Compounds
Research Findings and Emerging Trends
- Hepatic Enzyme Induction : Rilmazafone pretreatment in rats reduces plasma metabolite levels, suggesting autoinduction and complex drug interaction profiles .
- Forensic Relevance : Mislabeled "pagoclone" products containing rilmazafone have been linked to fatalities in Sweden, emphasizing the need for metabolite monitoring .
Q & A
Q. What are the primary metabolic pathways of Rilmazafone, and how do they influence its pharmacological activity?
Rilmazafone is a prodrug metabolized via enzymatic hydrolysis into active triazolobenzodiazepines, including Rilmazolam and N-Desmethyl Rilmazolam, primarily mediated by cytochrome P450 enzymes. These metabolites bind to GABA-A receptors, inducing sedative effects. Methodological identification involves in vitro assays using liver microsomes and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling. Structural analysis confirms the triazole ring fused to a benzodiazepine core enhances receptor affinity compared to classical benzodiazepines like diazepam .
Q. How does Rilmazafone’s prodrug design affect its pharmacokinetic profile compared to direct-acting benzodiazepines?
The prodrug structure delays pharmacological activity until hepatic conversion, reducing first-pass metabolism and improving bioavailability. Pharmacokinetic studies in rats pretreated with enzyme inducers (e.g., phenobarbital) show decreased plasma metabolite levels due to CYP450 induction, validated via HPLC quantification. This design necessitates metabolic stability assays to assess inter-individual variability in clinical responses .
Q. What analytical techniques are recommended for detecting Rilmazafone contamination in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is standard. For example, during the 2020 itraconazole contamination incident in Japan, LC-MS identified Rilmazafone at 5 mg/tablet (10–20× the therapeutic dose), validated against reference standards .
Advanced Research Questions
Q. What methodological approaches differentiate Rilmazafone-induced CNS depression from other benzodiazepines in pharmacovigilance studies?
Apply disproportionality analysis using databases like the Japanese Adverse Drug Event Report (JADER). Calculate reporting odds ratios (RORs) for CNS-related adverse drug reactions (ADRs), such as dizziness or loss of consciousness. During the 2020 contamination, RORs for CNS ADRs increased 4-fold (95% CI: 3.8–4.3) in Rilmazafone-contaminated itraconazole versus controls. Time-series analysis and Fisher’s exact test confirm temporal spikes in ADRs post-contamination .
Q. How can researchers quantify Rilmazafone metabolites in postmortem toxicology cases with limited reference standards?
Synthesize metabolite standards (e.g., di-desmethyl rilmazolam) and validate using high-resolution mass spectrometry (HRMS). In fatal intoxication cases, femoral blood concentrations reached 170 ng/g for di-desmethyl rilmazolam. Matrix-matched calibration curves and isotope dilution ensure accuracy in complex biological matrices .
Q. What experimental models best assess Rilmazafone’s enzyme induction effects on drug-drug interactions?
Use preclinical rodent models pretreated with Rilmazafone (200–600 mg/kg for 3–5 days) followed by pharmacokinetic profiling of co-administered drugs (e.g., pentobarbital). Enzyme induction reduces pentobarbital’s half-life by 40% in rats, measured via serial plasma sampling and non-compartmental analysis .
Q. How do structural modifications of Rilmazafone metabolites alter GABA-A receptor binding compared to alprazolam?
Conduct molecular docking studies using GABA-A receptor crystal structures (PDB: 6HUP). Rilmazolam’s triazole ring forms π-stacking with Tyr160 and hydrogen bonds with His102, increasing binding affinity (ΔG = −9.2 kcal/mol) versus alprazolam (ΔG = −8.5 kcal/mol). Comparative molecular dynamics simulations (100 ns) reveal stable ligand-receptor interactions .
Q. What statistical methods improve signal detection of Rilmazafone-related ADRs in spontaneous reporting systems?
Implement time-stratified case-control analysis and proportional reporting ratios (PRRs). For the 2020 contamination, PRRs for CNS ADRs exceeded 10 post-event, with sensitivity analyses excluding confounding factors (e.g., concomitant medications). Machine learning algorithms (e.g., random forest) can prioritize signals for regulatory review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
